JW67 is a synthetic compound characterized as a Wnt signaling inhibitor. Its chemical structure is identified as Trispiro, with the molecular formula and a molecular weight of approximately 394.38 g/mol. The compound is notable for its ability to induce the degradation of active beta-catenin, a crucial protein in the Wnt signaling pathway, which is implicated in various cellular processes including cell proliferation, differentiation, and apoptosis. By inhibiting this pathway, JW67 plays a significant role in cancer research, particularly concerning tumors that exhibit aberrant Wnt signaling .
JW67 engages primarily in reactions that inhibit the Wnt/beta-catenin signaling pathway. The compound functions by promoting the degradation of active beta-catenin through interactions with a multiprotein complex that includes glycogen synthase kinase 3 beta (GSK-3β), AXIN, adenomatous polyposis coli (APC), and casein kinase 1 (CK1). This inhibition leads to a reduction in the transcription of Wnt target genes, which are often upregulated in various cancers .
The biological activity of JW67 has been extensively studied, particularly its effects on colorectal cancer cells. Research indicates that JW67 effectively reduces active beta-catenin levels within these cells, leading to the downregulation of Wnt target genes associated with tumor growth and progression. The compound exhibits an inhibitory concentration (IC50) of approximately 1.17 μM, demonstrating its potency as a Wnt signaling antagonist . Additionally, JW67's ability to modulate cellular signaling pathways positions it as a potential therapeutic agent for cancers driven by aberrant Wnt signaling.
The synthesis of JW67 involves several steps typically associated with organic chemistry techniques. While specific detailed protocols are proprietary and not extensively published, it generally includes:
JW67 is primarily utilized in cancer research, specifically for:
Studies on JW67 have focused on its interactions within the Wnt signaling pathway. It has been shown to disrupt the interaction between beta-catenin and its regulatory proteins, thus promoting degradation pathways that lead to decreased beta-catenin levels. This disruption is crucial for understanding how JW67 can influence cellular responses and gene expression related to tumorigenesis . Additionally, further interaction studies may reveal potential off-target effects or synergistic actions with other therapeutic agents.
Several compounds exhibit similar mechanisms of action as JW67 by targeting the Wnt/beta-catenin signaling pathway. Here are some notable examples:
| Compound Name | Mechanism | Unique Features |
|---|---|---|
| JW74 | Inhibits canonical Wnt signaling | Similar structure but different potency profile; also induces degradation of beta-catenin |
| IWP-2 | Inhibitor of Porcupine (Wnt acyltransferase) | Targets upstream processes affecting Wnt ligand secretion |
| XAV939 | Tankyrase inhibitor | Prevents degradation of axin leading to decreased beta-catenin levels; works through a different mechanism than JW67 |
| FH535 | Dual inhibitor of Wnt/beta-catenin and peroxisome proliferator-activated receptor | Broader spectrum of action affecting multiple pathways |
JW67 stands out due to its specific targeting of beta-catenin degradation within the canonical Wnt pathway while maintaining a distinct chemical structure that differentiates it from other inhibitors . This specificity may confer unique therapeutic advantages in particular cancer contexts where aberrant Wnt signaling is prevalent.
The systematic International Union of Pure and Applied Chemistry nomenclature for JW67 is Trispiro[3H-indole-3,2'- [3] [4]dioxane-2'',3'''-[3H]indole]-2,2'''(1H,1'''H)-dione [5] [6] [7] [8]. This complex designation reflects the intricate spirocyclic architecture that defines the compound's three-dimensional structure. The molecular formula of C₂₁H₁₈N₂O₆ encompasses two indole ring systems interconnected through a central dioxane bridge via spiro connections [3] [5] [4].
The stereochemical analysis reveals that JW67 possesses zero defined atom stereocenters [3], indicating that the compound lacks asymmetric carbon atoms that would generate distinct enantiomeric forms. This structural characteristic simplifies the synthesis and purification processes while eliminating the need for chiral separation techniques. The absence of rotatable bonds (rotatable bond count = 0) [3] contributes to the compound's conformational rigidity, which may enhance target specificity through restricted binding conformations.
The spirocyclic nature of JW67 positions it within a growing class of pharmaceutically relevant scaffolds. Spirocycles are increasingly recognized in medicinal chemistry for their ability to improve drug-like properties through enhanced three-dimensional character and reduced molecular planarity [9] [10]. The specific trispiro arrangement in JW67 creates a distinctive spatial arrangement that may contribute to its selective binding properties for Wnt pathway components.
Structural comparison of JW67 with other spirocyclic Wnt pathway inhibitors reveals distinctive architectural features that may explain its biological activity profile. Unlike conventional spiroisatin derivatives that typically feature single spiro connections [11] [12], JW67 incorporates a unique triple spiro arrangement bridging two indole units through a central dioxane ring system. This architectural complexity distinguishes it from simpler spirocyclic compounds such as spiro[indoline-3,2'- [3] [4]dioxan]-2-one [13], which contains only a single spiro connection.
Comparative analysis with other spirocyclic Wnt inhibitors demonstrates that JW67's trispiro architecture provides enhanced structural rigidity compared to conventional spiroisatin derivatives [11]. The central 1,3-dioxane bridge serves as a conformational anchor, potentially pre-organizing the two indole moieties in an optimal spatial arrangement for target recognition. This architectural feature contrasts with bis-isatin derivatives, which rely on flexible alkylene linkers to connect multiple pharmacophoric units [14].
The molecular complexity of JW67, quantified as 647 [3], significantly exceeds that of simpler spirocyclic inhibitors, reflecting the sophisticated arrangement of its ring systems. This complexity parameter correlates with the compound's potential for selective binding interactions while maintaining drug-like characteristics within acceptable ranges for small molecule therapeutics.
| Property | JW67 | Simple Spiroisatin | Reference |
|---|---|---|---|
| Spiro Connections | Triple | Single | [3] [13] |
| Molecular Complexity | 647 | ~200-300 | [3] |
| Rotatable Bonds | 0 | 1-3 | [3] |
| Heavy Atom Count | 29 | 15-20 | [3] |
JW67 exhibits a molecular weight of 394.38 g/mol [3] [5] [4], positioning it within the optimal range for oral drug candidates as defined by Lipinski's Rule of Five guidelines. This molecular weight falls well below the 500 Da threshold commonly associated with favorable absorption properties [15], while providing sufficient structural complexity for target selectivity.
The calculated lipophilicity of JW67, expressed as LogP = 1.846 [3], indicates moderate hydrophobic character that balances membrane permeability requirements with aqueous solubility considerations. This LogP value suggests favorable partitioning characteristics for cellular uptake while avoiding excessive lipophilicity that could lead to non-specific binding or toxicity issues [15] [16]. The lipophilicity profile positions JW67 within the optimal range identified for central nervous system penetration and general drug-like behavior.
Analysis of hydrogen bonding capacity reveals two hydrogen bond donors and six hydrogen bond acceptors [3], maintaining compliance with Lipinski's guidelines while providing sufficient polar surface area for specific target interactions. The hydrogen bonding profile supports the compound's ability to form specific interactions with protein targets while maintaining adequate lipophilicity for membrane transit.
| Property | Value | Optimal Range | Reference |
|---|---|---|---|
| Molecular Weight | 394.38 g/mol | <500 g/mol | [3] [15] |
| LogP | 1.846 | 0-3 | [3] [16] |
| Hydrogen Bond Donors | 2 | ≤5 | [3] |
| Hydrogen Bond Acceptors | 6 | ≤10 | [3] |
The exact mass of 394.116 Da [3] provides precise molecular identification capabilities for analytical characterization and quality control applications. The heavy atom count of 29 [3] reflects the substantial molecular framework while remaining within ranges compatible with drug development objectives.
The aqueous solubility profile of JW67 presents characteristic challenges associated with moderately lipophilic compounds containing rigid spirocyclic architectures. Direct aqueous solubility in physiological buffers is limited, necessitating the use of co-solvent systems for effective dissolution [3]. The compound demonstrates good solubility in dimethyl sulfoxide (DMSO) at concentrations up to approximately 50 mg/mL (equivalent to ~126.78 mM) [3] [17], providing a suitable vehicle for in vitro biological studies.
For in vivo applications, formulation strategies have been developed to enhance bioavailability. A representative formulation achieving 2.5 mg/mL solubility utilizes a co-solvent system comprising 10% DMSO, 40% polyethylene glycol 300, 5% Tween 80, and 45% saline [3]. This formulation approach addresses the inherent hydrophobic nature of the compound while maintaining compatibility with biological systems.
The stability profile of JW67 under various storage conditions has been systematically characterized to support research applications and potential therapeutic development. As a solid powder, the compound exhibits excellent long-term stability when stored at -20°C, maintaining chemical integrity for up to three years [3]. At refrigerated conditions (4°C), stability extends to two years, providing flexibility for laboratory storage protocols [3].
| Storage Condition | Stability Duration | Reference |
|---|---|---|
| Powder, -20°C | 3 years | [3] |
| Powder, 4°C | 2 years | [3] |
| DMSO solution, -80°C | 6 months | [3] |
| DMSO solution, -20°C | 1 month | [3] |
Solution stability in DMSO varies significantly with temperature, demonstrating six-month stability at -80°C but reducing to one month at -20°C [3]. This temperature dependence highlights the importance of appropriate storage protocols for solution preparations. The compound shows adequate stability during shipping at room temperature for short-term transport applications [3].
The physicochemical stability under physiological pH conditions has not been extensively characterized in published literature, representing an area for future investigation. However, the structural features of JW67, including the absence of readily hydrolyzable functional groups and the conformational rigidity of the spirocyclic framework, suggest reasonable stability under neutral pH conditions typical of biological systems.
Physical appearance of JW67 varies slightly depending on synthesis and purification conditions, ranging from light yellow to beige solid powder [3] [18]. High-performance liquid chromatography analysis consistently demonstrates purity levels ≥97% [5] [2], supporting the compound's suitability for biological research applications and potential pharmaceutical development.
JW67 demonstrates a sophisticated mechanism of action by directly targeting and stabilizing the β-catenin destruction complex, which comprises the core components glycogen synthase kinase-3β, axis inhibition protein, and adenomatous polyposis coli [1] [2] [3]. This multiprotein assembly functions as the central regulatory hub for β-catenin homeostasis in the canonical Wnt signaling pathway [4] [5] [6].
The compound exhibits remarkable specificity in its interaction with the destruction complex, with an inhibitory concentration (IC50) of 1.17 micromolar against canonical Wnt pathway signaling [1] [7] [3]. Research findings indicate that JW67 prevents the dissociation of the destruction complex that typically occurs during Wnt pathway activation [4] [8]. This stabilization ensures the maintenance of glycogen synthase kinase-3β enzymatic activity within the complex, facilitating the sequential phosphorylation of β-catenin at critical serine and threonine residues [6] [8].
AXIN serves as the pivotal scaffolding protein within this complex, and JW67 treatment results in a progressive increase in AXIN protein levels over 24 to 72 hours [4] [8]. The compound particularly affects AXIN2, with Western blot analysis demonstrating significant upregulation of AXIN2 protein expression in SW480 colorectal cancer cells following 24-hour treatment with 1 micromolar JW67 [7] [4] [9]. This upregulation represents a negative feedback mechanism, wherein the stabilization of the destruction complex leads to increased AXIN2 transcription through reduced β-catenin-mediated gene expression [4] [10].
The adenomatous polyposis coli protein, frequently mutated in colorectal cancers, maintains its tumor suppressor function more effectively under JW67 treatment [5] [6]. The compound ensures that adenomatous polyposis coli remains functionally integrated within the destruction complex, contributing to the efficient targeting of β-catenin for degradation [2] [3] [11].
Casein kinase 1 activity is also enhanced in the presence of JW67, with the enzyme initiating the phosphorylation cascade by targeting serine-45 of β-catenin [6]. This initial phosphorylation event primes β-catenin for subsequent glycogen synthase kinase-3β-mediated phosphorylation at threonine-41, serine-37, and serine-33, creating the recognition sequence for the E3 ubiquitin ligase β-transducin repeats-containing protein [6] [8].
The mechanistic action of JW67 extends beyond destruction complex stabilization to encompass the comprehensive activation of the ubiquitin-proteasome system for β-catenin degradation [4] [6] [12]. The compound facilitates the recruitment of β-transducin repeats-containing protein, the E3 ubiquitin ligase responsible for recognizing phosphorylated β-catenin [6] [8].
Following the glycogen synthase kinase-3β and casein kinase 1-mediated phosphorylation of β-catenin, JW67 treatment enhances the recognition of the phosphodegron sequence by β-transducin repeats-containing protein [6]. This recognition involves the specific binding of the E3 ligase to the phosphorylated serine-33 and serine-37 residues, which form the critical degron motif [6] [8]. The enhanced recruitment leads to accelerated ubiquitin chain formation on β-catenin, marking the protein for proteasomal degradation [12].
The 26S proteasome complex demonstrates increased proteolytic activity toward ubiquitinated β-catenin under JW67 treatment conditions [12]. This enhanced degradation is evidenced by the rapid reduction in active β-catenin levels within 24 hours of compound exposure [7] [4] [9]. The proteasomal degradation process involves the adenosine triphosphate-dependent unfolding and proteolytic cleavage of the target protein, resulting in complete breakdown of the oncogenic β-catenin [12].
Experimental evidence demonstrates that JW67 treatment results in a significant increase in β-catenin turnover rates [4] [8]. Western blot analysis of SW480 colorectal cancer cells treated with 1 micromolar JW67 for 24 hours reveals a marked decrease in active β-catenin protein levels, confirming the enhanced clearance of this oncogenic signaling molecule [7] [9]. This accelerated degradation represents a critical therapeutic mechanism, as excessive β-catenin accumulation drives numerous oncogenic processes in colorectal cancer [5] [13].
The enhanced degradation of β-catenin induced by JW67 treatment results in profound transcriptional consequences, particularly affecting the expression of canonical Wnt target genes [7] [4] [8]. The mechanism underlying these transcriptional changes involves the loss of β-catenin-mediated transcriptional activation, as the degraded β-catenin is no longer available to form active transcriptional complexes with T-cell factor and lymphoid enhancer-binding factor transcription factors [14] [5].
AXIN2 expression presents a unique paradoxical response to JW67 treatment, demonstrating significant upregulation despite the overall suppression of Wnt signaling [4] [8] [10]. This apparent contradiction reflects the complex negative feedback regulation inherent in the Wnt pathway. When β-catenin levels decrease due to enhanced degradation, the reduction in Wnt signaling leads to decreased AXIN2 protein degradation, resulting in AXIN2 protein accumulation [10]. Additionally, the cellular response to Wnt pathway inhibition includes transcriptional upregulation of AXIN2 as a compensatory mechanism to further enhance destruction complex activity [4] [10].
The transcriptional upregulation of AXIN2 occurs within 6 to 24 hours following JW67 treatment, representing one of the most rapid transcriptional responses to the compound [4]. This rapid response indicates that AXIN2 serves as both a target and a regulator of the Wnt pathway, functioning in a negative feedback loop that amplifies the effects of JW67-mediated β-catenin degradation [10].
In contrast to AXIN2, the proto-oncogene c-MYC demonstrates significant downregulation following JW67 treatment [7] [4] [15]. c-MYC represents one of the most critical Wnt target genes, and its expression is directly dependent on β-catenin-mediated transcriptional activation [13] [15]. The sustained downregulation of c-MYC occurs over 12 to 48 hours following JW67 exposure, reflecting the time required for existing c-MYC messenger ribonucleic acid and protein to decay in the absence of continued transcriptional activation [13].
Additional Wnt target genes, including SP5 and NKD1, also demonstrate marked reductions in expression following JW67 treatment [7] [4]. SP5 expression decreases within 8 to 24 hours of treatment, while NKD1 shows reduced expression over 12 to 36 hours [7]. These temporal differences reflect the varying half-lives of the respective messenger ribonucleic acids and the kinetics of transcriptional shutdown following β-catenin depletion [4].
The stem cell marker LGR5, another important Wnt target gene, exhibits notable downregulation over 18 to 48 hours following JW67 treatment [13]. This downregulation has significant implications for cancer stem cell populations, as LGR5 expression is critical for maintaining stem cell characteristics in colorectal cancer [13].
JW67 treatment induces comprehensive cell cycle arrest mechanisms in colorectal cancer models, primarily targeting the G1/S checkpoint transition [1] [3] [11] [9]. The compound demonstrates a growth inhibition concentration (GI50) of 7.8 micromolar in SW480 colorectal cancer cells, indicating potent anti-proliferative activity [7] [11] [9].
The molecular basis for this cell cycle arrest involves the downregulation of critical cell cycle regulators, particularly Cyclin D1 [13] [16]. Cyclin D1 expression is directly regulated by β-catenin-mediated transcription, and its reduction following JW67 treatment occurs over 24 to 72 hours [13] [16]. The substantial reduction in Cyclin D1 levels impairs G1 phase progression and prevents the phosphorylation of retinoblastoma protein, thereby maintaining the cell cycle brake [17] [16].
Cyclin E, another critical regulator of the G1/S transition, also demonstrates decreased expression under JW67 treatment conditions [13]. The reduction in Cyclin E levels prevents the formation of active Cyclin E-cyclin-dependent kinase 2 complexes, which are essential for S phase entry [17] [16]. This coordinated downregulation of both Cyclin D1 and Cyclin E creates a robust cell cycle arrest at the G1/S boundary [16].
The cyclin-dependent kinases CDK4, CDK6, and CDK2 exhibit diminished activity under JW67 treatment, primarily due to the reduced availability of their cyclin partners [17] [16]. Flow cytometry and reverse transcription polymerase chain reaction analysis of SW480 cells treated with 10 to 25 micromolar JW67 for 72 hours reveals a predominant G1/S arrest phenotype, with reduced numbers of cells progressing into S phase [7] [9].
The retinoblastoma protein, a critical tumor suppressor that controls G1/S transition, remains in its hypophosphorylated, growth-suppressive state under JW67 treatment [17] [16]. The maintenance of hypophosphorylated retinoblastoma protein prevents the release of E2F transcription factors, thereby suppressing the transcription of S phase genes required for DNA synthesis [17] [16].
E2F transcription factors demonstrate suppressed transcriptional activity under JW67 treatment conditions, resulting in reduced expression of proliferation-associated genes [17] [16]. This transcriptional suppression contributes to the overall growth arrest phenotype and represents a downstream consequence of the cell cycle checkpoint activation [16].
Acute Toxic